2-(7H-purin-8-yl)ethanethiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-8-yl)ethanethiol typically involves the reaction of purine derivatives with ethanethiol under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated purine derivative reacts with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(7H-purin-8-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The purine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anion.
Substitution: Various alkylated or acylated purine derivatives.
Scientific Research Applications
2-(7H-purin-8-yl)ethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(7H-purin-8-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the purine ring can interact with nucleic acids and other biomolecules, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-purin-8-yl)ethanethiol
- Ethanethiol, 2-(purin-8-yl)-
Uniqueness
2-(7H-purin-8-yl)ethanethiol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
959499-85-5 |
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Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(7H-purin-8-yl)ethanethiol |
InChI |
InChI=1S/C7H8N4S/c12-2-1-6-10-5-3-8-4-9-7(5)11-6/h3-4,12H,1-2H2,(H,8,9,10,11) |
InChI Key |
SRFSTFUZPMXDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)CCS |
Origin of Product |
United States |
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